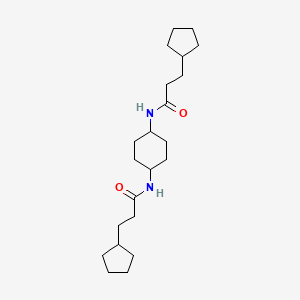
N,N'-cyclohexane-1,4-diylbis(3-cyclopentylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of cyclopentyl and cyclohexyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclopentylamine with a suitable acylating agent to form an amide intermediate. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-N-[4-(3-CYCLOPENTYLPROPANAMIDO)CYCLOHEXYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyl-N-(3,4-dichlorobenzyl)propanamide: Shares similar structural features but differs in the presence of dichlorobenzyl groups.
3-Cyclopentyl-N-(4-nitrophenyl)propanamide: Contains a nitrophenyl group, which imparts different chemical properties.
Uniqueness
This uniqueness makes it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C22H38N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-cyclopentyl-N-[4-(3-cyclopentylpropanoylamino)cyclohexyl]propanamide |
InChI |
InChI=1S/C22H38N2O2/c25-21(15-9-17-5-1-2-6-17)23-19-11-13-20(14-12-19)24-22(26)16-10-18-7-3-4-8-18/h17-20H,1-16H2,(H,23,25)(H,24,26) |
InChI Key |
RIKOILDDEYZKCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2CCC(CC2)NC(=O)CCC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Cyano-5-methyl-4-phenylthiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B10975295.png)
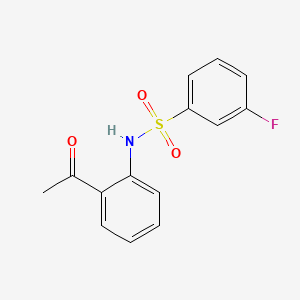

![1-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]methanesulfonamide](/img/structure/B10975300.png)
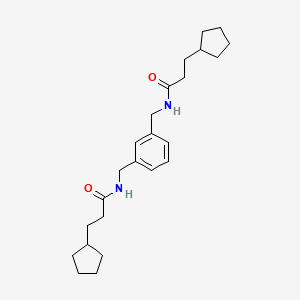
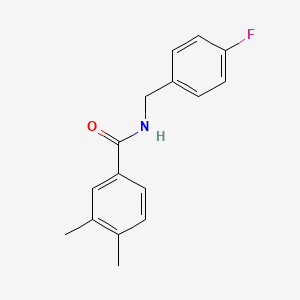
![{5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10975319.png)
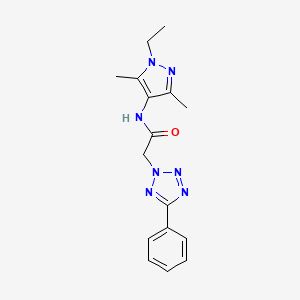
![(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10975334.png)
![1(3H)-Isobenzofuranone, 3,3-bis[4-(benzoyloxy)phenyl]-](/img/structure/B10975361.png)
![4-fluoro-N-{[1-(4-fluorobenzoyl)piperidin-4-yl]methyl}benzamide](/img/structure/B10975371.png)
![6-bromo-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B10975381.png)
![Bicyclo[2.2.1]heptane-2-carboxamide, N-[4-(6-methyl-2-benzothiazolyl)phenyl]-](/img/structure/B10975388.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B10975393.png)
